molecular formula C6H11NO4 B14325145 Dimethyl 2-(methylamino)malonate CAS No. 103218-10-6

Dimethyl 2-(methylamino)malonate

Cat. No.: B14325145
CAS No.: 103218-10-6
M. Wt: 161.16 g/mol
InChI Key: JTOKQDIXFXUYMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(methylamino)malonate is a specialized research chemical classified as a push-pull alkene . This structure features an electron-donating methylamino group and electron-accepting ester groups, making it a valuable intermediate in organic synthesis . Its crystal structure has been characterized, revealing a ZZa conformer in the solid state and a network of N-H···O and C-H···O hydrogen bonds that stabilize its three-dimensional architecture . The compound is synthesized via a reaction between dimethyl methoxymethylenemalonate and an aqueous solution of methylamine . While specific drug applications are not listed for this exact molecule, its structural analogs and the broader class of enamines are frequently employed as key reactants or intermediates in the synthesis of pharmaceuticals, polymers, and dyes . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can request quoting and purchasing information, including available quantities and custom synthesis options, by contacting our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103218-10-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

dimethyl 2-(methylamino)propanedioate

InChI

InChI=1S/C6H11NO4/c1-7-4(5(8)10-2)6(9)11-3/h4,7H,1-3H3

InChI Key

JTOKQDIXFXUYMZ-UHFFFAOYSA-N

Canonical SMILES

CNC(C(=O)OC)C(=O)OC

Origin of Product

United States

Spectroscopic Elucidation and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional structure of Dimethyl 2-(methylamino)malonate in the solid phase. The compound crystallizes in the triclinic space group P1, with key crystal data and refinement details presented below. rsc.orghmdb.ca

Crystal Data
Chemical FormulaC₇H₁₁NO₄
Molar Mass173.17 g/mol
Crystal SystemTriclinic
Space GroupP1
a (Å)11.165 (2)
b (Å)12.073 (2)
c (Å)13.211 (3)
α (°)113.70 (3)
β (°)93.71 (3)
γ (°)94.02 (3)
Volume (ų)1618.1 (6)
Z8
Temperature (K)100

In the solid state, this compound exists as the ZZa conformer. rsc.orghmdb.ca This designation describes the specific spatial arrangement of the molecule's substituents. The 'ZZ' indicates that both carbonyl oxygens of the malonate ester groups are oriented towards the same side (cis) of the C=C double bond. The 'a' signifies that the methylamino group adopts an anti orientation, positioned away from the C=C double bond. rsc.orghmdb.ca This conformation is distinct from a similar compound, dimethyl 2-(aminomethylene)malonate, which exists as the EZ conformer in its solid phase. rsc.orghmdb.ca The study of this compound revealed the presence of four independent molecules in the asymmetric unit (Z′ = 4). rsc.orghmdb.ca

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. rsc.orghmdb.caresearchgate.net These interactions include both conventional N-H…O hydrogen bonds and weaker C-H…O contacts. rsc.orghmdb.ca The N-H from the methylamino group acts as a hydrogen bond donor to the carbonyl oxygen atoms of adjacent molecules. hmdb.ca These N-H…O interactions link two pairs of independent molecules into distinct chains. rsc.orghmdb.ca

Selected Hydrogen-Bond Geometry (Å, °)
D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1⋯O10.862.082.689 (4)127
N2—H2⋯O50.862.082.687 (4)127
N3—H3⋯O90.862.062.684 (4)129
N4—H4⋯O130.862.082.698 (5)128

D = donor atom; H = hydrogen atom; A = acceptor atom. hmdb.ca

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy was used to identify the characteristic vibrational modes of this compound in the solid phase, prepared as a KBr pellet. hmdb.ca

The mid-IR spectrum displays several key absorption bands that correspond to the compound's functional groups. hmdb.ca The presence of very strong bands at 1680 cm⁻¹ and 1631 cm⁻¹ are characteristic of the C=O (ester) and C=C stretching vibrations, respectively, which are typical for a push-pull alkene system. hmdb.ca The medium intensity band at 3301 cm⁻¹ is assigned to the N-H stretching vibration. hmdb.ca Other notable frequencies include C-H stretching and bending modes from the methyl and methoxy (B1213986) groups. hmdb.ca

Selected FT-IR Vibrational Frequencies (cm⁻¹) Intensity
3301m
2951m
1680v s
1631v s
1450m
1430m
1405m
1360s
1322m
1281s
1225s
1187m
1151s
1082m
1018m
820s
808s
768m
671m

v: very, s: strong, m: medium, w: weak hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound were not available in the consulted research literature.

Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling Analysischemicalbook.com

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides information about the electronic environment of the protons. Furthermore, the splitting of these signals into multiplets, governed by spin-spin coupling constants (J), reveals the connectivity of adjacent protons.

A detailed analysis would involve the assignment of each signal to a specific proton or group of equivalent protons in the molecule. For this compound, one would anticipate signals for the methyl groups of the ester functionalities, the methyl group attached to the nitrogen atom, the methine proton, and the amine proton.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Values-OCH₃ (ester)
Values-OCH₃ (ester)
ValuedValueNCH₃
ValueqValueNH
ValuedValue=CH

s = singlet, d = doublet, q = quartet

Carbon-13 (¹³C) NMR Chemical Shift Assignmentschemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its neighboring atoms.

Assignments would be made for the carbonyl carbons of the ester groups, the olefinic carbons of the C=C double bond, the methyl carbons of the ester groups, and the methyl carbon of the amino group.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

Chemical Shift (δ, ppm)Assignment
ValueC=O (ester)
ValueC=O (ester)
Value=C(NHCH₃)
Value=C(COOCH₃)₂
ValueOCH₃
ValueOCH₃
ValueNCH₃

Computational and Theoretical Investigations of Dimethyl 2 Methylaminomethylene Malonate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. It is employed to predict geometries, analyze molecular orbitals, and understand intermolecular forces, providing a theoretical framework for the behavior of compounds like dimethyl 2-(methylaminomethylene)malonate.

The geometric and electronic properties of dimethyl 2-(methylaminomethylene)malonate are intrinsically linked to its classification as a "push-pull" alkene. nih.gov This class of molecules features an electron-donating group (the methylamino group) at one end of a double bond and electron-accepting groups (the two ester functionalities) at the other. nih.gov This arrangement leads to significant electronic delocalization across the molecule.

Experimental single-crystal X-ray diffraction studies have provided precise data on the solid-state geometry of the compound. nih.gov In the crystalline form, dimethyl 2-(methylaminomethylene)malonate adopts a ZZa conformation. nih.gov The "Z" descriptors indicate that the carbonyl oxygens of the malonate group are oriented towards the same side of the C=C double bond, while the "a" signifies an anti orientation of the methylamino group relative to the double bond. nih.gov

DFT calculations are used to optimize the molecular geometry, and the results are typically compared with experimental data from techniques like X-ray crystallography to validate the chosen theoretical model. The key experimental crystallographic parameters for dimethyl 2-(methylaminomethylene)malonate are detailed in the table below.

Table 1: Experimental Crystal Data for Dimethyl 2-(methylaminomethylene)malonate

Parameter Value
Formula C₇H₁₁NO₄
Molecular Weight 173.17
Crystal System Triclinic
Space Group P1
a (Å) 11.165 (2)
b (Å) 12.073 (2)
c (Å) 13.211 (3)
α (°) 113.70 (3)
β (°) 93.71 (3)
γ (°) 94.02 (3)
Volume (ų) 1618.1 (6)

Data sourced from Gróf et al., 2008. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For push-pull systems like dimethyl 2-(methylaminomethylene)malonate, the electronic delocalization from the donor to the acceptor groups typically leads to a raised HOMO energy level and a lowered LUMO energy level, resulting in a reduced HOMO-LUMO gap. This characteristic makes the molecule more susceptible to electronic transitions and more chemically reactive compared to non-push-pull analogues. DFT calculations are the standard method for computing the energies of these orbitals and predicting the molecule's reactivity profile.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density and the nature of bonding within a molecule. It is particularly useful for quantifying hyperconjugative interactions and hydrogen bonds.

In the solid state, the crystal structure of dimethyl 2-(methylaminomethylene)malonate is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net NBO analysis can elucidate the donor-acceptor interactions that constitute these bonds. The primary interactions are of the N—H⋯O and C—H⋯O types, which link individual molecules into chains and subsequently into a three-dimensional network. nih.govresearchgate.net The existence and geometry of these hydrogen bonds have been confirmed by X-ray diffraction, providing a basis for theoretical investigation. researchgate.net

Table 2: Hydrogen-Bond Geometry in Crystalline Dimethyl 2-(methylaminomethylene)malonate

Donor—H⋯Acceptor D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N1—H1⋯O1 0.86 2.08 2.689 (4) 127
N2—H2⋯O5 0.86 2.08 2.687 (4) 127
N3—H3⋯O9 0.86 2.06 2.684 (4) 129
N4—H4⋯O13 0.86 2.08 2.698 (5) 128

Data represents a selection of the primary N-H⋯O interactions. Sourced from Gróf et al., 2008. researchgate.net

The charge distribution within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can provide this information through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP).

For dimethyl 2-(methylaminomethylene)malonate, the push-pull nature of the molecule dictates a significant polarization. The nitrogen atom of the methylamino group acts as an electron donor, leading to a region of positive electrostatic potential, while the electronegative oxygen atoms of the malonate ester groups act as electron acceptors, creating regions of negative electrostatic potential. An MEP map would visually represent these areas, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) sites of the molecule, which is crucial for predicting how it will interact with other chemical species.

Theoretical vibrational analysis via DFT is a valuable tool for interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is often scaled to correct for systematic errors in the computational method and anharmonicity, allowing for a direct comparison with experimental data. This process aids in the assignment of specific vibrational modes to the observed absorption bands.

Experimental mid-IR spectroscopy has been performed on dimethyl 2-(methylaminomethylene)malonate, providing a reference for such theoretical work. researchgate.net

Table 3: Selected Experimental Mid-IR Vibrational Frequencies for Dimethyl 2-(methylaminomethylene)malonate

Wavenumber (cm⁻¹) Intensity
3301 m
1680 v s
1631 v s
1450 m
1430 m
1360 s
1281 s
1225 s
1151 s
820 s
808 s

v s = very strong, s = strong, m = medium. Sourced from Gróf et al., 2008. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods like GIAO (Gauge-Including Atomic Orbital), providing another layer of comparison between theoretical models and experimental reality.

Conformational Landscape and Energy Barriers

The flexibility of dimethyl 2-(methylaminomethylene)malonate allows it to exist in several different conformations. While the solid phase is dominated by the ZZa conformer, studies on related compounds suggest that other forms, such as EZa and ZEa, may be present in solution, with the equilibrium being influenced by the polarity of the solvent. The push-pull electronic system can lower the rotational energy barrier around the central C=C double bond, a phenomenon not typically seen in simple alkenes. At the same time, the increased electron delocalization leads to a higher rotational barrier for the adjacent C-C single bonds. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior and can be effectively modeled using computational methods.

Prediction of Stable Conformers and Energetic Relationships

The conformation of dimethyl 2-(methylaminomethylene)malonate is determined by the spatial arrangement of its substituent groups around the central C=C double bond. In the solid phase, experimental studies have unequivocally identified the most stable conformer.

Crystallographic analysis has revealed that dimethyl 2-(methylaminomethylene)malonate exists as the ZZa conformer in the solid state. nih.gov In this nomenclature, the 'Z' and 'E' descriptors denote the orientation of the carbonyl oxygen atoms relative to the C=C double bond, with 'Z' indicating a cis orientation (towards the double bond) and 'E' a trans orientation (away from the double bond). The 'a' refers to the anti orientation of the methylamino group with respect to the C=C bond. nih.gov

The stability of the ZZa conformer can be attributed to the formation of a strong intramolecular hydrogen bond between the amino hydrogen and one of the carbonyl oxygen atoms, creating a six-membered pseudo-ring. This interaction is a common stabilizing feature in related push-pull systems. unison.mxbohrium.com While the ZZa conformer is the most stable in the solid state, other conformers could exist in different phases or under different conditions. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance and the stabilizing effect of the intramolecular hydrogen bond.

ConformerDescriptionStability Factor
ZZa Both carbonyl groups are cis to the C=C bond, and the methylamino group is anti.Stabilized by a strong intramolecular hydrogen bond. nih.gov
EZa One carbonyl is trans, one is cis, and the methylamino group is anti.Potential for steric repulsion between the trans carbonyl and the methylamino group.
EEa Both carbonyl groups are trans to the C=C bond, and the methylamino group is anti.Likely higher in energy due to the absence of the stabilizing intramolecular hydrogen bond.
ZZs Both carbonyl groups are cis to the C=C bond, and the methylamino group is syn.Potential for steric clashes between the methyl group and the ester groups.

Influence of Substituents on Molecular Conformation

The conformation of aminomethylene malonates is significantly influenced by the nature of the substituent on the nitrogen atom. A comparison between dimethyl 2-(methylaminomethylene)malonate and its analogues, dimethyl 2-(aminomethylene)malonate and dimethyl 2-(dimethylaminomethylene)malonate, highlights the role of steric and electronic effects.

In dimethyl 2-(methylaminomethylene)malonate, the presence of a single methyl group on the nitrogen leads to the adoption of the ZZa conformation in the solid state. nih.gov In contrast, the unsubstituted analogue, dimethyl 2-(aminomethylene)malonate, exists as the EZ conformer. nih.gov This suggests that the electronic and steric demands of the amino group (NH2) favor a different arrangement of the ester groups.

The introduction of a second methyl group, as in dimethyl 2-(dimethylaminomethylene)malonate, further alters the conformational preference, with this compound adopting a ZE conformation. researchgate.net The increased steric bulk of the dimethylamino group likely plays a significant role in dictating the orientation of the ester functionalities to minimize steric repulsion.

Table: Conformational Preferences of Substituted Aminomethylene Malonates in the Solid State

CompoundSubstituent on NitrogenObserved ConformationReference
Dimethyl 2-(aminomethylene)malonate-NH₂EZ nih.gov
Dimethyl 2-(methylaminomethylene)malonate-NHCH₃ZZa nih.gov
Dimethyl 2-(dimethylaminomethylene)malonate-N(CH₃)₂ZE researchgate.net

Advanced Quantum Chemical Methodologies

To gain a deeper understanding of the conformational energetics and bonding characteristics of dimethyl 2-(methylaminomethylene)malonate, advanced quantum chemical methods are employed.

Ab Initio Calculations (e.g., MP2, MP4) for Conformational Energetics

While specific ab initio calculations at the Møller-Plesset perturbation theory levels MP2 or MP4 for dimethyl 2-(methylaminomethylene)malonate are not extensively reported in the literature, such methods are powerful tools for accurately predicting the relative energies of different conformers. These calculations would provide quantitative data on the energy differences between the ZZa, EZa, EEa, and other possible rotational isomers.

Topological Parameters via Atom In Molecule (AIM) Analysis

The Atoms in Molecules (AIM) theory provides a rigorous framework for analyzing the electron density distribution in a molecule, offering profound insights into chemical bonding. An AIM analysis of dimethyl 2-(methylaminomethylene)malonate would be particularly valuable for characterizing the nature of the intramolecular hydrogen bond.

Key topological parameters at the bond critical point (BCP) between the amino hydrogen and the carbonyl oxygen would include:

Electron density (ρ): A measure of the bond strength.

Laplacian of the electron density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of closed-shell interactions, such as hydrogen bonds.

Ellipticity (ε): Provides information about the cylindrical symmetry of the bond, indicating the extent of π-character.

In studies of similar molecules with intramolecular hydrogen bonds, AIM analysis has been instrumental in quantifying the strength and nature of these interactions. bohrium.comresearchgate.net For the ZZa conformer of dimethyl 2-(methylaminomethylene)malonate, AIM would be expected to confirm a relatively strong, predominantly electrostatic intramolecular hydrogen bond, which is a key factor in its observed stability.

Reaction Mechanisms and Chemical Transformations Involving Dimethyl 2 Methylaminomethylene Malonate

Reactivity Profile as an Electron-Deficient Olefin and Enamine

The compound is characterized as a push-pull alkene, where the electron-donating group (the methylamino group) and electron-accepting groups (the malonate esters) are conjugated through a double bond. nih.gov This electronic arrangement defines its dual character as both an enamine and an electron-deficient olefin, which is central to its reactivity. nih.govprinceton.edu Such systems are frequently employed as reactants or intermediates in the synthesis of pharmaceuticals, polymers, and dyes. nih.govnih.gov

The defining "push-pull" characteristic of Dimethyl 2-(methylaminomethylene)malonate leads to a significant perturbation of the electronic structure of the ethylenic C=C double bond. nih.gov The electron-donating nature of the amino group pushes electron density into the double bond, while the electron-withdrawing ester groups pull density away. researchgate.net This electronic tug-of-war results in a considerable reduction in the rotational barrier around the C=C double bond. nih.gov

This effect is evidenced by structural studies on related compounds. For instance, the C=C bond length in the analogous dimethyl 2-(aminomethylene)malonate is 1.385(5) Å, which is slightly longer than that observed in dimethyl-(dimethylaminomethylene)-malonate (1.380 Å) and significantly longer than a typical C=C double bond (approx. 1.34 Å). nih.gov This elongation indicates a lower bond order, approaching that of a single bond. Concurrently, the adjacent C-N and C-C bonds acquire increased double bond character. nih.gov

Table 1: Comparative Bond Lengths in Aminomethylene Malonate Systems

Bond Dimethyl 2-(aminomethylene)malonate Bond Length (Å) nih.gov Typical Bond Length (Å) Implication
C=C 1.385 (5) ~1.34 Elongated, reduced double bond order
=C-N 1.301 (4) ~1.47 Shortened, increased double bond order
=C-C (trans) 1.470 (4) ~1.54 Shortened, increased double bond order

This interactive table provides a comparison of experimentally determined bond lengths in a closely related molecule with standard bond lengths, illustrating the electronic effects within the push-pull system.

The reduced C=C double bond order is a direct consequence of significant electron delocalization across the π-electron system. nih.gov This delocalization leads to a separation of positive and negative charges within the molecule, creating a polarized structure with a nucleophilic nitrogen atom and an electrophilic β-carbon atom on the double bond. nih.gov This inherent charge separation is a key factor governing the compound's reactivity, making it susceptible to a variety of chemical transformations. nih.gov This polarized nature is also responsible for the interest in such compounds for applications in non-linear optics. researchgate.netnih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in Dimethyl 2-(methylaminomethylene)malonate makes it an excellent substrate for nucleophilic addition reactions. The β-carbon of the double bond, rendered electrophilic by the two adjacent ester groups, is the primary site of attack.

The structure of Dimethyl 2-(methylaminomethylene)malonate fits the profile of a classic Michael acceptor. wikipedia.org In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org While malonates themselves are often used as Michael donors, the specific arrangement in Dimethyl 2-(methylaminomethylene)malonate makes it a potent acceptor. wikipedia.orgresearchgate.net The presence of two electron-withdrawing ester groups strongly activates the alkene for conjugate addition. Nucleophiles will preferentially attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond in a 1,4-addition manner. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. wikipedia.orgnih.gov

Cyclization Reactions in Heterocycle Synthesis

The unique combination of functional groups within Dimethyl 2-(methylaminomethylene)malonate and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. The enamine moiety and the malonate group can both participate in cyclization reactions to form a variety of ring systems.

Research has shown that related malonate derivatives can undergo cyclization to produce important heterocyclic structures. For example, 2-(2-(N-arylamino)ethyl)malonates can be cyclized through an oxidative process to form tetrahydroquinolines, which are precursors to quinolines. nii.ac.jp In a different approach, the reaction of tosylhydrazones with the related 2-(dimethylamino)malononitrile, promoted by a zinc catalyst, provides an efficient route to substituted 1H-pyrazoles. rsc.org Furthermore, thermal cyclization of arylmalonates with phenols can yield coumarins. mdpi.com These examples highlight the versatility of the malonate framework in constructing heterocyclic scaffolds.

Table 2: Examples of Cyclization Reactions Involving Malonate Derivatives

Malonate Derivative Reagent(s) Resulting Heterocycle Reference
2-(2-(N-Arylamino)ethyl)malonates Mn(OAc)₃·2H₂O Tetrahydroquinoline nii.ac.jp
2-(Dimethylamino)malononitrile Tosylhydrazones, Zn(OTf)₂ 1-Tosyl-1H-pyrazole rsc.org

This interactive table showcases the utility of various malonate compounds in the synthesis of diverse heterocyclic systems.

Investigating Tautomerism and Isomerism in Related Malonate Systems

Tautomers are structural isomers that can readily interconvert, typically through the migration of a proton. testbook.combritannica.com Dimethyl 2-(methylaminomethylene)malonate, as an enamine, can theoretically exist in equilibrium with its imine tautomer. This enamine-imine tautomerism is a known phenomenon in organic chemistry. libretexts.org The enamine form is generally favored in this specific structure due to the conjugation with the ester groups, which stabilizes the molecule.

Beyond tautomerism, the compound and its relatives exhibit conformational isomerism. X-ray crystallography studies have revealed specific conformations in the solid state. For example, dimethyl-(dimethylaminomethylene)-malonate exists as the ZE conformer, while dimethyl 2-(aminomethylene)malonate adopts an EZ conformation. researchgate.netnih.gov The title compound, Dimethyl 2-(methylaminomethylene)malonate, has been shown to exist in the solid phase as the ZZa conformer, where 'a' denotes an anti-orientation of the methylamino group relative to the C=C bond. nih.govresearchgate.net These specific spatial arrangements of the ester and amino groups are stabilized by intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net

Table 3: Crystal and Conformational Data for Dimethyl 2-(methylaminomethylene)malonate

Parameter Value Reference
Molecular Formula C₇H₁₁NO₄ researchgate.net
Crystal System Triclinic nih.gov
Space Group P-1 researchgate.net
Z 8 researchgate.net

This interactive table summarizes the crystallographic data and the observed solid-state conformation of the title compound.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The inherent reactivity of Dimethyl 2-(methylamino)malonate makes it an ideal starting point for constructing intricate molecular architectures. Its enamine and malonate functionalities can be selectively targeted to build diverse chemical scaffolds.

The enamine portion of this compound is a key precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. One of the most significant applications of similar enamines is in the Gould-Jacobs reaction, a cornerstone in the synthesis of the quinolone ring system. Quinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.comrsc.org

The general synthesis involves the reaction of an enamine, such as this compound, with an aniline (B41778) derivative. This is followed by a thermal cyclization to form a 4-hydroxyquinoline, which can then be further functionalized to produce various quinolone antibiotics. mdpi.com The first member of this antibiotic family, nalidixic acid, was discovered as a byproduct during the synthesis of chloroquine. mdpi.com Subsequent generations, including the widely used fluoroquinolones, feature a fluorine atom at the C-6 position and various substituents on the quinolone core, modifications that enhance their antibacterial activity. mdpi.comnih.gov

The versatility of this approach allows for the creation of a large library of quinolone analogues by varying the substituents on both the enamine and aniline starting materials, leading to the development of drugs with improved efficacy and reduced side effects. nih.govresearchgate.net

The malonate functionality within this compound provides a pathway to the creation of novel polymeric materials. While specific polymerization of this exact monomer is not widely documented, related methylene (B1212753) malonate monomers, such as diethyl methylene malonate, undergo anionic polymerization. google.com This process can be initiated by various nucleophiles under mild, ambient conditions.

This reactivity suggests that this compound could potentially be used to synthesize polymers with unique properties. For instance, the presence of the methylamino group could introduce specific functionalities along the polymer chain, which could be useful for creating materials with tailored adhesion, thermal stability, or chemical resistance. The malonate esters could also be used in condensation polymerization reactions with diamines to form polyamides, or with diols to form polyesters, although such applications would require careful control of reaction conditions to manage the reactivity of the enamine group.

The synthesis of azo dyes, which constitute over 60% of all dyes used in industry, is a classic example of electrophilic aromatic substitution. nih.gov This reaction typically involves two steps: the formation of a diazonium salt from an aromatic amine, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.govunb.cayoutube.comyoutube.com

The electron-rich nature of the double bond in this compound, a result of the "push-pull" effect, makes it an excellent candidate to act as a coupling component in azo dye synthesis. The enamine system is highly activated towards electrophilic attack by the diazonium ion. This reaction would lead to the formation of an azo dye where the chromophore is directly linked to the malonate structure. The color of the resulting dye could be tuned by the specific diazonium salt used and further modifications to the malonate part of the molecule. nih.govnih.gov This approach offers a route to novel dyes with potentially interesting properties, such as improved solubility or different color fastness, due to the presence of the malonate ester groups.

Role in Asymmetric Synthesis and Chiral Chemistry

The creation of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. Malonate derivatives are central to many strategies for asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product.

One established method for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a prochiral molecule, such as a malonate, is attached to a chiral molecule (the auxiliary). The presence of the auxiliary then directs subsequent reactions to occur stereoselectively.

For instance, malonate derivatives can be coupled with chiral imidazolidinones. nih.gov The resulting α-alkylated malonate imidazolidinones can then undergo alkylation reactions with high diastereoselectivity. nih.gov After the desired chiral center has been created, the auxiliary can be cleaved to yield the enantiomerically enriched product. nih.gov This strategy has been successfully used to form chiral, non-racemic quaternary carbon centers. nih.gov While this has been demonstrated with other malonates, the principle can be extended to derivatives of this compound, allowing for the synthesis of complex chiral building blocks. Other methods for obtaining chiral malonates include enzymatic resolution and enantioselective alkylation using phase-transfer catalysis. nih.govfrontiersin.org

Table 1: Examples of Chiral Auxiliaries Used with Malonates
Chiral AuxiliaryType of Stereoselective ReactionReference
ImidazolidinonesAlkylation for formation of quaternary stereogenic centers nih.gov
MentholAuxiliary-directed alkylation derpharmachemica.com
OxazolidinonesAuxiliary-directed alkylation derpharmachemica.com

Malonate anions are widely used as soft nucleophiles in transition metal-catalyzed reactions. A prominent example is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful method for forming carbon-carbon bonds. mdpi.comrsc.orgresearchgate.net In this reaction, a palladium catalyst with a chiral ligand activates an allylic substrate, which then reacts with a nucleophile like the enolate of dimethyl malonate. mdpi.comresearchgate.net

The choice of the chiral ligand is crucial for inducing high enantioselectivity, and a vast number of ligands have been developed and tested for this purpose. mdpi.comresearchgate.net The alkylation of racemic 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate is a benchmark reaction used to evaluate the effectiveness of new chiral ligands. mdpi.comresearchgate.net The malonate moiety in this compound would be expected to participate in similar enantioselective transformations, providing a route to chiral molecules containing the methylamino-substituted fragment.

Another important enantioselective reaction involving malonates is the Michael addition. For example, the asymmetric Michael addition of dimethyl malonate to cyclic enones, catalyzed by chiral heterobimetallic complexes or under phase-transfer conditions, can produce chiral adducts with high enantiomeric excess. nih.govnih.gov These reactions provide reliable access to valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. nih.gov

Table 2: Enantioselective Reactions with Malonate Nucleophiles
Reaction TypeCatalyst/SystemSubstrate ExampleNucleophileReference
Asymmetric Allylic AlkylationPalladium with chiral ligands (e.g., (S)-tol-BINAP)Racemic allylic estersDimethyl malonate nih.gov
Asymmetric Allylic AlkylationPalladium with Trost ligandsmeso-Cyclic substratesDimethyl malonate mdpi.com
Asymmetric Michael AdditionSolid-liquid phase-transfer catalysisPentyl enoneDimethyl malonate nih.gov
Asymmetric Michael AdditionChiral quaternary ammonium (B1175870) saltsα,β-Unsaturated ketonesMalonate derivatives nih.gov

Potential in Supramolecular Chemistry and Functional Materials

A thorough investigation of scientific databases and research publications indicates that "this compound" has not yet been a focal point of studies in supramolecular chemistry or the development of functional materials. While the presence of a secondary amine and two ester functionalities suggests a potential for hydrogen bonding and coordination chemistry—key interactions in the formation of supramolecular assemblies—no specific research has been published to explore these possibilities. The unique steric and electronic properties conferred by the methylamino group could theoretically influence the self-assembly of molecules, leading to novel materials with tailored properties. However, without experimental data or theoretical modeling specific to this compound, its role in this field remains purely speculative.

Design and Synthesis of Organic Non-Linear Optical (NLO) Materials based on Push-Pull Ethylenes

The design of organic non-linear optical (NLO) materials often relies on creating molecules with a "push-pull" electronic structure. These systems typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, which facilitates intramolecular charge transfer and gives rise to significant NLO responses.

While the amino group in "this compound" could act as an electron donor, and the two methoxycarbonyl groups could function as electron acceptors, there is currently no published research that utilizes this specific compound in the design or synthesis of push-pull ethylenes for NLO applications. The scientific literature on NLO materials is extensive, but it does not yet include "this compound" as a precursor or a key component in such systems. Therefore, its potential in this specialized area of materials science is yet to be explored and remains an open avenue for future research.

Other Specialized Synthetic Applications

In contrast to the lack of research on its methylamino derivative, the parent compound, dimethyl malonate, is a widely utilized and important building block in various specialized synthetic applications.

Role of Dimethyl Malonate as a Raw Material in the Fragrance Industry (e.g., Jasmonates)

Dimethyl malonate is a key raw material in the fragrance industry, most notably in the synthesis of jasmonates. vizagchemical.comwikipedia.orgorgsyn.orgcutm.ac.in Methyl dihydrojasmonate, a widely used fragrance component with a characteristic floral, jasmine-like scent, is synthesized using dimethyl malonate. vizagchemical.comwikipedia.org The synthesis typically involves the Michael addition of dimethyl malonate to a cyclopentenone derivative, followed by further chemical transformations. google.comtandfonline.com

For instance, a common industrial synthesis involves the reaction of 2-amyl cyclopentenone with dimethyl malonate in the presence of a base like sodium methoxide. google.com This is followed by a decarboxylation step to yield the final methyl dihydrojasmonate product. google.com The efficiency and versatility of this reaction have made dimethyl malonate an indispensable precursor in the large-scale production of this and other important fragrance compounds.

Key Synthesis of Methyl Dihydrojasmonate

Reactant 1 Reactant 2 Catalyst/Base Key Process Steps Product

Precursor for Barbituric Acid Derivatives

Dimethyl malonate is a fundamental precursor in the synthesis of barbituric acid and its derivatives. vizagchemical.comwikipedia.orggoogle.com Barbiturates are a class of compounds that have been historically significant as central nervous system depressants, although many have been superseded by safer alternatives. The synthesis of barbituric acid itself involves the condensation reaction of dimethyl malonate with urea. vizagchemical.comcutm.ac.inirapa.org

This reaction is a classic example of a condensation, where the two molecules join with the elimination of a small molecule, in this case, methanol (B129727). The process is typically carried out in the presence of a strong base, such as sodium ethoxide, to facilitate the reaction. vizagchemical.comcutm.ac.in The resulting cyclic compound is barbituric acid, which can then be further modified to produce a wide range of barbiturate (B1230296) derivatives with varying pharmacological properties.

General Synthesis of Barbituric Acid

Reactant 1 Reactant 2 Base Reaction Type Product

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For Dimethyl 2-(methylamino)malonate, research is pivoting away from conventional methods towards more sustainable and atom-economical routes. A primary focus is the utilization of carbon dioxide (CO₂) and its derivatives, such as dimethyl carbonate (DMC), as C1 feedstocks.

DMC is recognized as an environmentally benign reagent due to its low toxicity and high biodegradability. nih.govrsc.org Its ability to act as a methylating agent offers a greener alternative to traditional, more hazardous reagents like methyl iodide. nih.gov Research is exploring the direct synthesis of N-methylated amines using DMC and molecular hydrogen, a process catalyzed by ruthenium complexes, which could be adapted for the synthesis of this compound from its primary amine precursor, dimethyl aminomalonate. rsc.org This approach is not only sustainable but also highly selective. rsc.org

Furthermore, the direct use of CO₂ is a paramount goal. researchgate.netrsc.orgrsc.org The synthesis of DMC itself is increasingly achieved through green methods, such as the direct reaction of CO₂ and methanol (B129727) over catalysts like cerium oxide (CeO₂), sometimes assisted by dehydrating agents to overcome equilibrium limitations. rsc.org The development of efficient catalytic systems that can directly incorporate CO₂ in the synthesis of malonate derivatives or their precursors represents a significant and active area of investigation. researchgate.net These pathways, which combine CO₂ capture and utilization, are critical for developing a circular carbon economy. rsc.org

Development of New Catalytic Systems for Efficient Transformations

Advances in catalysis are critical to unlocking the full potential of novel synthetic pathways. The development of new catalytic systems for the synthesis and transformation of this compound is focused on enhancing efficiency, selectivity, and reusability.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recycling. Recent advancements include:

Bimetallic Nanoparticles: Systems such as copper-zirconium (Cu-Zr) and tin-zirconia on graphene oxide (Zr-Sn/GO) have shown high efficacy in related transformations. lsbu.ac.uk Zr-Sn/GO, synthesized via a continuous hydrothermal flow method, has proven effective in the synthesis of DMC, a key green reagent. lsbu.ac.uk

Supported Noble Metal Catalysts: Carbon-supported Ruthenium (Ru/C) nanoparticles are effective for the N-dimethylation of various amines using formaldehyde (B43269) or other aldehydes as the carbon source. nih.gov Palladium-based catalysts are also widely used for the asymmetric hydrogenation of enamines, a class of compounds to which this compound belongs. dicp.ac.cn

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative. Enamine catalysis, for instance, utilizes primary and secondary amines to activate carbonyl compounds and is a powerful strategy for generating carbanion equivalents for various transformations. acs.org Simple and inexpensive catalysts like ammonium (B1175870) chloride have also been shown to be effective in the one-pot synthesis of related β-amino esters from amines, aldehydes, and malonic esters. researchgate.net

The table below summarizes some modern catalytic systems relevant to the synthesis of malonate derivatives.

Catalyst TypeSpecific ExampleRelevant ReactionKey Advantages
Heterogeneous NanoparticleZr–Sn/GOTransesterification for DMC synthesisHigh activity, solvent-free process
Heterogeneous NanoparticleRu/CReductive N-methylation of aminesHigh selectivity, operational simplicity nih.gov
HomogeneousRuthenium-Triphos complexReductive N-methylation with DMC/H₂Uses green C1 source, high yields rsc.org
OrganocatalystProlineAsymmetric aldol (B89426) reactionsMetal-free, high enantioselectivity acs.org
Simple SaltAmmonium Chloride (NH₄Cl)β-amino ester synthesisInexpensive, good to excellent yields researchgate.net

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. The shift towards real-time, in-situ monitoring represents a significant leap forward from traditional endpoint analysis. Advanced spectroscopic techniques are now being employed to track reaction kinetics, identify transient intermediates, and elucidate catalytic cycles as they occur.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. It allows for the continuous monitoring of changes in vibrational bands, providing direct insight into the structural transformations of reactants, intermediates, and products in real-time. researchgate.netrsc.orgmdpi.com For the synthesis of this compound, in-situ FTIR could be used to follow the consumption of the starting amine and the formation of the C=C bond of the enamine product, offering precise kinetic data. mdpi.comresearchgate.net Studies on similar systems, like the formation of MCM-41, have demonstrated how key stages of a reaction can be identified by tracking the intensity of specific IR bands. rsc.org

Raman spectroscopy is another non-destructive technique well-suited for real-time monitoring of bioprocesses and chemical reactions. mdpi.comspectroscopyonline.com Its ability to quantify analytes in complex mixtures without extensive sample preparation makes it ideal for process analytical technology (PAT). mdpi.com For instance, researchers have developed methods using Raman spectroscopy to enhance the accuracy of models for real-time fermentation monitoring, a concept that is transferable to chemical synthesis. spectroscopyonline.com

Spectroscopic ellipsometry (SE) can be used for real-time monitoring of layer composition and thickness during processes like semiconductor growth, showcasing its high surface sensitivity and non-invasive nature. elsevierpure.com While less common in solution-phase chemistry, its principles could inspire new methods for studying surface-catalyzed reactions relevant to the synthesis of this compound.

These advanced spectroscopic methods, by providing a dynamic picture of the reaction, enable researchers to move beyond static snapshots and gain a comprehensive understanding of the mechanistic pathways, leading to more efficient and controlled synthetic strategies. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from synthesis planning to materials discovery. youtube.com For a compound like this compound, these computational tools offer powerful predictive capabilities.

Catalyst and Materials Design: AI is accelerating the discovery of new functional materials and catalysts. nih.govresearchgate.netmdpi.com By establishing relationships between a material's composition and its performance, ML algorithms can screen vast numbers of potential candidates to identify those with desired properties. ml4md.demdpi.com This approach could be used to:

Design optimal catalysts for the synthesis of this compound.

Predict the properties of polymers or other materials derived from this compound.

Accelerate the optimization of material formulations for specific applications, such as low-temperature sealing materials. mdpi.com

Expanded Utility in the Design of Novel Functional Materials and Bioconjugates

The unique "push-pull" electronic structure of this compound, featuring an electron-donating amino group and electron-withdrawing ester groups across a double bond, makes it an attractive building block for advanced functional materials.

Functional Polymers: Malonate derivatives are versatile monomers for creating polymers with tailored properties. For example, enzyme-catalyzed polymerization of muconic acid derivatives, which share structural similarities, yields unsaturated polyesters with excellent thermal stability. mdpi.com The alkene functionality in these polymers can be used for subsequent chain extension or as an anchor for other functional groups. mdpi.com Similarly, polymers derived from this compound could lead to new biodegradable materials, potentially for applications like drug delivery nanoparticles. researchgate.net The Kabachnik-Fields reaction, a multi-component reaction used to create functional polymers, highlights the utility of amine-containing building blocks in synthesizing materials with metal-chelating or flame-retardant properties. mdpi.com

Materials for Non-linear Optics: The push-pull geometry is a key feature in molecules designed for non-linear optical (NLO) applications. Such materials can alter the properties of light and are crucial for technologies in telecommunications and optical computing. Research into coronenes with push-pull geometries demonstrates the ongoing interest in this molecular architecture for advanced optical materials. rsc.org

Bioconjugation: The reactivity of the enamine moiety presents opportunities for bioconjugation, the process of linking molecules to biomolecules like proteins or DNA. While specific applications of this compound in this area are still emerging, the fundamental reactivity of related α,β-unsaturated systems is widely exploited in bioconjugate chemistry for creating stable linkages under mild conditions.

The future exploitation of this compound in materials science will depend on harnessing its unique electronic and chemical functionalities to create polymers and molecular systems with precisely engineered properties for a range of advanced applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.